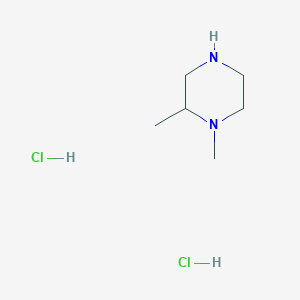

1,2-Dimethylpiperazine Dihydrochloride

Description

Contextual Importance of Substituted Heterocycles in Chemical Research

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, represent a cornerstone of organic and medicinal chemistry. nih.gov The inclusion of heteroatoms such as nitrogen, oxygen, or sulfur imparts unique physicochemical properties that are distinct from their carbocyclic counterparts, influencing factors like polarity, reactivity, and the capacity for intermolecular interactions. nih.gov These compounds are ubiquitous in nature, forming the core structures of essential biomolecules including DNA, RNA, vitamins, and hemoglobin. nih.govijsrtjournal.com

In the realm of chemical research, particularly in drug discovery and materials science, heterocyclic scaffolds are of paramount importance. nih.gov Over 85% of all biologically active chemical entities are reported to contain a heterocyclic ring. nih.gov This prevalence stems from the fact that the heterocyclic framework can serve as a "privileged structure," a molecular scaffold that is capable of binding to multiple biological targets. nih.govnih.gov The strategic placement of substituents on these heterocyclic rings is a powerful tool for chemists. researchgate.net By modifying the substituents, researchers can fine-tune a molecule's properties to optimize its function, whether that be enhancing its biological activity, improving its solubility, or modifying its metabolic stability. nih.govresearchgate.net This makes substituted heterocycles a central focus in the development of new pharmaceuticals and agrochemicals. nih.gov

Introduction to 1,2-Dimethylpiperazine (B29698) Dihydrochloride (B599025) as a Model Compound for Advanced Studies

Among the vast family of nitrogen-containing heterocycles, piperazine (B1678402) and its derivatives hold a significant position. wisdomlib.orgnih.gov The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. ijrrjournal.com This structure serves as a versatile and valuable scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anti-inflammatory effects. wisdomlib.orgnih.gov The specific activity is often dictated by the nature and position of substituents on the piperazine core. ijrrjournal.com

1,2-Dimethylpiperazine Dihydrochloride serves as an excellent model compound for conducting advanced studies into the nature of substituted piperazines. As a dihydrochloride salt, the compound exhibits enhanced stability and aqueous solubility, which are advantageous for various experimental procedures. Its structure is relatively simple yet contains key features—the heterocyclic piperazine ring and methyl substituents—that allow for detailed investigation.

The presence of methyl groups at the C1 and C2 positions introduces chirality and the possibility of cis/trans isomerism, making it a valuable substrate for stereoselective synthesis and analytical studies. Researchers can use this compound to explore fundamental concepts such as:

Conformational Analysis: Like other piperazine compounds, the ring of 1,2-dimethylpiperazine adopts a chair conformation. nih.gov Studying this compound allows for detailed analysis of how substituents influence the ring's geometry and the orientation of the nitrogen lone pairs.

Spectroscopic Characterization: The distinct chemical environment of the protons and carbons in 1,2-dimethylpiperazine makes it an ideal candidate for advanced NMR spectroscopic studies to assign relative stereochemistry. csu.edu.au

Synthetic Utility: It can be used as a well-defined building block for the synthesis of more complex molecules, allowing chemists to investigate reaction mechanisms and structure-activity relationships in newly developed therapeutic agents. acs.org

The fundamental properties of this compound are summarized in the table below.

| Property | Data |

| IUPAC Name | 1,2-dimethylpiperazine;dihydrochloride |

| CAS Number | 1152110-23-0 (R-isomer dihydrochloride) chemdad.com |

| Molecular Formula | C₆H₁₆Cl₂N₂ |

| Molecular Weight | 187.11 g/mol chemdad.com |

| Canonical SMILES | CN1CCNC(C1)C.Cl.Cl |

By studying model compounds like this compound, chemists gain deeper insights into the structural and electronic properties that govern the function of this important class of heterocycles, paving the way for the rational design of future chemical entities.

Properties

IUPAC Name |

1,2-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-4-8(6)2;;/h6-7H,3-5H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTROTPXJOUASG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668435-15-2 | |

| Record name | 1,2-dimethylpiperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2 Dimethylpiperazine Dihydrochloride and Its Chiral Isomers

Stereoselective and Diastereoselective Synthesis of 1,2-Dimethylpiperazine (B29698) Architectures

The controlled synthesis of specific stereoisomers of 1,2-dimethylpiperazine is crucial for understanding their structure-activity relationships in various applications. This section explores methods that afford high stereochemical control.

Chiral Auxiliary and Catalyst-Controlled Routes

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com These auxiliaries are typically derived from readily available and inexpensive chiral natural products. researchgate.net Evans' oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric alkylations and aldol (B89426) reactions to create stereocenters with high diastereoselectivity. researchgate.netbath.ac.uk The auxiliary is later cleaved under mild conditions to yield the enantiomerically enriched product. wikipedia.org

While direct examples of using chiral auxiliaries for the synthesis of 1,2-dimethylpiperazine are not extensively documented in readily available literature, the principles of their application in forming substituted heterocycles are well-established. For instance, the asymmetric synthesis of 6-substituted-piperazine-2-acetic acid esters has been achieved by transforming chiral amino acids into diastereomeric mixtures of cis and trans piperazines, which can then be separated. acs.org This approach highlights the potential for using chiral pool starting materials to construct the piperazine (B1678402) core with defined stereochemistry at one of the carbon atoms.

Catalyst-controlled methods offer a powerful alternative to chiral auxiliaries. Asymmetric catalysis, a cornerstone of modern organic synthesis, employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. mdpi.com In the context of piperazine synthesis, a one-pot asymmetric synthesis of C3-substituted piperazin-2-ones has been developed using a quinine-derived urea (B33335) catalyst for a sequential Knoevenagel reaction and asymmetric epoxidation, followed by a domino ring-opening cyclization. mdpi.com This method demonstrates the potential for catalytic strategies to construct chiral piperazine cores with high enantioselectivity.

The synthesis of enantiopure 2,3-cis-disubstituted piperidines has been achieved via a copper-catalyzed asymmetric cyclizative aminoboration, showcasing the power of transition metal catalysis in controlling both diastereoselectivity and enantioselectivity in the formation of six-membered nitrogen heterocycles. nih.govresearchgate.net Although not directly applied to 1,2-dimethylpiperazine, these catalytic systems provide a blueprint for future development.

| Catalyst/Auxiliary Type | Reaction | Key Features | Reference |

| Quinine-derived urea | Knoevenagel/epoxidation/DROC | One-pot synthesis of C3-substituted piperazin-2-ones, high enantioselectivity. | mdpi.com |

| Copper/(S, S)-Ph-BPE | Asymmetric cyclizative aminoboration | Synthesis of 2,3-cis-disubstituted piperidines, excellent enantioselectivities. | nih.govresearchgate.net |

| Chiral Amino Acids | Starting material for multi-step synthesis | Access to diastereomeric mixtures of 2,6-disubstituted piperazines. | acs.org |

| Evans' Oxazolidinone | Asymmetric aldol reactions | Widely used for creating stereocenters with high diastereoselectivity. | researchgate.netbath.ac.uk |

Intramolecular Cyclization Strategies for Ring Closure

Intramolecular cyclization is a powerful strategy for constructing the piperazine ring. These reactions involve the formation of a bond between two reactive centers within the same molecule to form the cyclic structure. A variety of methods have been developed for the synthesis of piperazine and its derivatives through intramolecular pathways.

One common approach involves the cyclization of appropriately substituted 1,2-diamines. For example, a route to 2,3-substituted piperazines utilizes an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure to form the piperazine core. mdpi.com The synthesis of enantiomerically pure 6-substituted-piperazine-2-acetic acid esters has been achieved from chiral amino acids, which are converted into key 1,2-diamine intermediates that undergo annulation to form the desired piperazine ring. acs.org

Another strategy involves the cyclization of acyclic precursors containing both nucleophilic and electrophilic centers. The synthesis of carbazoles via an intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines demonstrates the utility of this approach for forming heterocyclic rings. nih.gov While not directly forming a piperazine, the principle of intramolecular cyclization of a linear precursor is broadly applicable.

The synthesis of piperazin-2-ones can be achieved through the intramolecular Tsuji-Trost reaction of Ugi adducts, providing a catalytic asymmetric route to these valuable heterocyclic scaffolds. nih.gov This method highlights the use of transition-metal catalysis to facilitate intramolecular ring-forming reactions.

Functionalization Approaches at Nitrogen and Carbon Atoms

Once the 1,2-dimethylpiperazine core is synthesized, further structural diversity can be achieved through functionalization at the nitrogen and carbon atoms.

N-Alkylation and N-Arylation Pathways

The secondary amine groups of the piperazine ring are nucleophilic and can be readily functionalized through alkylation and arylation reactions.

N-Alkylation is a common method for introducing a wide variety of substituents. Standard procedures include nucleophilic substitution on alkyl halides or sulfonates, and reductive amination. mdpi.com A simple and efficient method for the synthesis of N-alkylpiperazines involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net This two-step process allows for the controlled mono-alkylation of the piperazine ring. The use of N-Boc protected piperazine allows for alkylation at the unprotected nitrogen, followed by deprotection to yield the mono-alkylated product.

N-Arylation introduces aromatic groups onto the piperazine nitrogen. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for this transformation. Nickel-mediated amination chemistry has been shown to be effective for the selective N-arylation or N,N'-diarylation of piperazine using a Ni(0) catalyst with 2,2'-bipyridine (B1663995) as a ligand. researchgate.net Copper-catalyzed N-arylation of various nitrogen-containing heterocycles with diaryliodonium salts has also been developed as a transition-metal-free alternative. nih.govnih.gov

| Reaction Type | Reagents and Conditions | Key Features | Reference |

| N-Alkylation | Alkyl halide, K2CO3, Acetone | Simple and efficient for mono-alkylation of N-acetylpiperazine. | researchgate.net |

| N-Alkylation | N-Boc piperazine, alkyl halide, base | Controlled mono-alkylation. | |

| Reductive Amination | Aldehyde/ketone, reducing agent | Forms N-alkyl derivatives. | mdpi.com |

| N-Arylation (Ni-catalyzed) | Aryl chloride, Ni(0), 2,2'-bipyridine | Selective mono- or diarylation. | researchgate.net |

| N-Arylation (Cu-catalyzed) | Diaryliodonium salt, CuI, base | Transition-metal-free conditions. | nih.govnih.gov |

C-H Functionalization for Carbon Substitution

Direct functionalization of the carbon-hydrogen (C-H) bonds of the piperazine ring offers a more atom- and step-economical approach to introducing substituents compared to traditional multi-step syntheses. nih.gov However, the C-H functionalization of piperazines can be challenging due to the presence of two nitrogen atoms, which can lead to side reactions or catalyst inhibition. nih.gov

Despite these challenges, significant progress has been made in this area. Photoredox catalysis has emerged as a mild and powerful tool for the C-H functionalization of piperazines. nih.gov For instance, the direct coupling of N-Boc piperazines with 1,4-dicyanobenzenes to produce α-aryl-substituted piperazines has been achieved using a photoredox catalyst. nih.gov Another approach involves the asymmetric lithiation of an α-methylbenzyl-functionalized N-Boc piperazine using s-BuLi and a chiral ligand like (-)-sparteine, followed by trapping with an electrophile to yield enantiopure α-substituted piperazines. nih.gov

Green Chemistry Principles in Piperazine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of piperazine and its derivatives to develop more sustainable and environmentally friendly methods.

One approach is the use of alternative energy sources to drive reactions. For example, the Petasis reaction for the synthesis of piperazine analogs has been shown to proceed with high yields in shorter reaction times using microwave irradiation or ultrasonication compared to conventional refluxing. researchgate.net

The use of greener solvents and catalysts is another key aspect of green chemistry. researchgate.net Photoredox catalysis, particularly with organic photocatalysts, offers a more sustainable alternative to traditional methods that often rely on toxic and costly transition-metal catalysts. researchgate.net These methods can often be performed under milder conditions and may avoid the use of hazardous reagents. researchgate.net

High Resolution Structural Elucidation and Advanced Spectroscopic Characterization of 1,2 Dimethylpiperazine Dihydrochloride

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. copernicus.orgrsc.org For 1,2-Dimethylpiperazine (B29698) Dihydrochloride (B599025), ¹H and ¹³C NMR spectroscopy provide critical insights into the conformation of the piperazine (B1678402) ring and the stereochemical relationship between the two methyl groups.

In solution, the piperazine ring typically adopts a chair conformation. nih.govresearchgate.net The presence of two methyl groups at the C1 and C2 positions introduces stereoisomerism, leading to the possibility of cis and trans diastereomers. Each of these diastereomers can exist as a pair of enantiomers. The chair conformation of the piperazine ring can undergo ring inversion, leading to different axial and equatorial orientations of the methyl groups.

Variable temperature (VT) NMR studies can be employed to investigate the energetics of this ring inversion. rsc.orgresearchgate.net By analyzing the coalescence of NMR signals at different temperatures, it is possible to determine the activation energy barrier (ΔG‡) for the conformational exchange. rsc.org For substituted piperazines, these barriers are influenced by the nature and position of the substituents. rsc.org For instance, N-benzoylated piperazines have shown energy barriers for ring inversion ranging from 56 to 80 kJ mol⁻¹. rsc.org

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the relative stereochemistry of the methyl groups. rsc.org NOESY experiments can identify through-space interactions between protons, allowing for the differentiation between cis and trans isomers. In the cis isomer, both methyl groups are on the same side of the piperazine ring, which would result in a detectable NOE signal between the methyl protons. Conversely, in the trans isomer, the methyl groups are on opposite sides, and no such NOE would be expected.

The chemical shifts of the ring protons and carbons are also sensitive to the conformation and stereochemistry. The protonation of the nitrogen atoms to form the dihydrochloride salt significantly influences the electron density distribution within the molecule, leading to downfield shifts of the adjacent proton and carbon signals compared to the free base.

A hypothetical ¹H NMR data table for a specific isomer of 1,2-Dimethylpiperazine Dihydrochloride is presented below to illustrate the type of information that can be obtained.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| CH₃ (C1) | 1.35 | d | 6.8 | Methyl protons at C1 |

| CH₃ (C2) | 1.42 | d | 7.0 | Methyl protons at C2 |

| H (C1) | 3.10 | m | - | Methine proton at C1 |

| H (C2) | 3.25 | m | - | Methine proton at C2 |

| Ring CH₂ | 3.40-3.80 | m | - | Methylene (B1212753) protons of the piperazine ring |

| NH₂⁺ | 9.50 | br s | - | Protons of the ammonium (B1175870) groups |

Note: This table is illustrative. Actual chemical shifts and coupling constants would be determined experimentally.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Salt State Characterization

The formation of the dihydrochloride salt is readily confirmed by the presence of characteristic bands associated with the ammonium (N⁺-H) groups. In the FT-IR spectrum, a broad and strong absorption band is typically observed in the region of 2200-2600 cm⁻¹, which is characteristic of the N⁺-H stretching vibrations in hydrochloride salts. nih.gov These bands are often broad due to the extensive hydrogen bonding network present in the solid state.

The C-H stretching vibrations of the methyl and piperazine ring methylene groups are expected to appear in the 2800-3000 cm⁻¹ region. scispace.comscispace.com The C-N stretching vibrations, which are sensitive to the protonation state of the nitrogen atoms, typically appear in the 1000-1200 cm⁻¹ range in the Raman spectrum. The formation of the salt leads to a shift in the position of these bands compared to the free base.

Hydrogen bonding plays a crucial role in the crystal lattice of piperazine salts. nih.govresearchgate.net In this compound, the N⁺-H groups act as hydrogen bond donors, while the chloride ions (Cl⁻) act as acceptors, forming N⁺-H···Cl⁻ interactions. These interactions are fundamental to the stability of the crystal structure and can be probed by analyzing the shifts in the vibrational frequencies of the N⁺-H groups. Low-frequency Raman spectroscopy can be particularly useful for characterizing the collective vibrational modes and intermolecular interactions within the crystal lattice. nih.gov

A representative table of expected vibrational frequencies for this compound is provided below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| N⁺-H Stretching | 2200 - 2600 | FT-IR |

| C-H Stretching (aliphatic) | 2800 - 3000 | FT-IR, Raman |

| C-N Stretching | 1000 - 1200 | Raman |

| N⁺-H Bending | 1500 - 1600 | FT-IR |

| C-C Stretching | 800 - 1100 | Raman |

X-ray Crystallography of this compound and Related Salts

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

A single-crystal X-ray diffraction study of this compound would reveal the exact conformation of the piperazine ring, which is anticipated to be a chair conformation. nih.govresearchgate.net The analysis would also determine the stereochemistry of the methyl groups, confirming whether the crystal is composed of the cis or trans isomer. The crystal structure would show the protonation of both nitrogen atoms, with each being associated with a chloride anion.

The crystal packing is expected to be dominated by an extensive network of N⁺-H···Cl⁻ hydrogen bonds. nih.gov These interactions link the cations and anions into a three-dimensional supramolecular architecture. The analysis of the crystal packing would detail the geometry of these hydrogen bonds, including bond distances and angles, which are crucial for understanding the stability of the crystal lattice.

Piperazine and its derivatives are known to exhibit polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.netrsc.org These polymorphs can arise from different packing arrangements or conformational differences in the solid state. rsc.org It is plausible that this compound could also exhibit polymorphism. Different crystallization conditions, such as the choice of solvent or temperature, could lead to the formation of different polymorphs.

Furthermore, the formation of solvates, particularly hydrates, is a common phenomenon for hydrochloride salts of amines. researchgate.netmdpi.com If the crystallization is performed from an aqueous solution, it is possible to obtain a hydrated form of this compound, where water molecules are incorporated into the crystal lattice. researchgate.net These water molecules would also participate in the hydrogen bonding network. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the stability of different polymorphs and solvates and to investigate phase transitions between them. mdpi.com

The potential for polymorphism and solvate formation is an important consideration in the pharmaceutical sciences, as different solid forms can have different solubilities, dissolution rates, and stabilities.

Computational and Theoretical Chemistry Studies of 1,2 Dimethylpiperazine Dihydrochloride

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems. wavefun.com For 1,2-Dimethylpiperazine (B29698) Dihydrochloride (B599025), these methods provide a detailed picture of its electronic landscape and energetic characteristics.

DFT methods, with functionals such as B3LYP and WB97XD, combined with appropriate basis sets like 6-311++G**, are commonly employed to optimize the molecular geometry and predict various properties. jksus.org Ab initio methods, while computationally more intensive, offer a high level of theory and are used for benchmarking results obtained from DFT. researchgate.net

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule is pivotal to its chemical reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical stability and reactivity. researchgate.net

For piperazine (B1678402) derivatives, the HOMO is typically localized on the nitrogen atoms and the adjacent carbon atoms, reflecting the lone pair electrons of the nitrogen. The LUMO, on the other hand, is often distributed over the C-H and N-H bonds in their antibonding regions. In the case of the dihydrochloride salt, the presence of the chloride ions influences the electronic distribution and orbital energies.

A representative analysis of the HOMO-LUMO energies for a molecule similar to 1,2-Dimethylpiperazine Dihydrochloride, calculated using DFT, might yield the following illustrative data:

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap (ΔE) | 9.7 |

Energetic Landscape of Tautomeric and Ionic Forms

The protonation of the nitrogen atoms in 1,2-Dimethylpiperazine leads to the formation of the dihydrochloride salt. Computational studies can explore the energetic landscape of different tautomeric and ionic forms. This includes calculating the relative energies of the cis and trans isomers of the dimethyl substitution on the piperazine ring, as well as the different protonation states.

The stability of these forms is influenced by intramolecular hydrogen bonding and steric interactions. DFT calculations can quantify these energy differences, providing insights into the predominant species under various conditions. For instance, the relative stability of cis and trans isomers is a key aspect that can be determined through computational analysis.

Advanced Conformational Analysis

The piperazine ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of two methyl groups on the ring in this compound introduces additional complexity to its conformational landscape.

Potential Energy Surface Scans for Ring Inversion and Rotational Barriers

Potential energy surface (PES) scans are a computational technique used to explore the energy changes associated with specific geometric modifications, such as bond rotations or ring inversions. q-chem.comq-chem.com By systematically changing a dihedral angle and optimizing the rest of the molecular geometry at each step, a PES scan can map out the energy profile for conformational changes. q-chem.comq-chem.com

For this compound, a PES scan along the N-C-C-N dihedral angles of the piperazine ring can reveal the energy barriers for the interconversion between different chair and boat conformations. These barriers are crucial for understanding the molecule's flexibility and the population of different conformers at a given temperature. The results of such a scan are typically visualized as a plot of energy versus the dihedral angle.

Interconversion Dynamics of Chair, Boat, and Twist-Boat Conformations

The piperazine ring in its chair conformation is generally the most stable. However, boat and twist-boat conformations exist as transition states or higher energy minima on the potential energy surface. nih.gov The interconversion between these forms is a dynamic process that can be studied using computational methods.

The energy differences between these conformations and the barriers for their interconversion determine the dynamics of the ring. For 1,2-Dimethylpiperazine, the orientation of the methyl groups (axial or equatorial) in the chair conformation will significantly impact the relative energies. The presence of the dihydrochloride will further influence the conformational preferences due to electrostatic interactions and potential hydrogen bonding with the chloride ions.

An illustrative table of relative energies for different conformations of a substituted piperazine ring is provided below:

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair (diequatorial methyl) | 0.0 |

| Chair (diaxial methyl) | 3.5 |

| Twist-Boat | 5.0 |

| Boat | 6.5 |

Molecular Modeling of Chemical Interactions

Molecular modeling techniques, such as molecular dynamics (MD) simulations, can be used to study the interactions of this compound with its environment. nih.govdovepress.com This is particularly relevant for understanding its behavior in solution or its interaction with biological macromolecules.

These simulations can model the explicit interactions between the dihydrochloride salt and solvent molecules, revealing details about the solvation shell and the role of hydrogen bonding. Furthermore, if this molecule were to interact with a larger biological target, molecular docking and MD simulations could predict the binding mode and affinity. nih.gov The modeling would take into account electrostatic interactions, hydrogen bonds, and van der Waals forces between the ligand and the receptor.

Ligand-Receptor Interaction Modeling

The exploration of how this compound interacts with biological receptors is a key area of computational research. Molecular dynamics (MD) simulations and docking studies are powerful tools to predict the binding affinity and mode of interaction between a ligand, such as this compound, and a target receptor. nih.gov

These models are crucial in drug discovery and design, providing a detailed understanding of the forces that govern the ligand-receptor binding event. nih.gov Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, the protonated nitrogen atoms in the piperazine ring of this compound are expected to be key sites for forming strong hydrogen bonds with amino acid residues in a receptor's binding pocket.

To illustrate the type of data generated from such studies, the following table presents hypothetical binding affinities and key interacting residues for this compound with two different hypothetical receptors, Receptor A and Receptor B.

| Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Receptor A | -8.5 | ASP 121, GLU 234 | Hydrogen Bond, Electrostatic |

| Receptor A | TYR 314 | π-cation | |

| Receptor B | -7.2 | SER 88, THR 150 | Hydrogen Bond |

| Receptor B | LEU 91, VAL 148 | Hydrophobic |

This table is illustrative and based on typical outputs of ligand-receptor interaction modeling.

The process of ligand-receptor interaction modeling typically involves several steps:

System Preparation: High-resolution 3D structures of both the ligand (this compound) and the receptor are obtained, often from crystallographic databases or generated through homology modeling.

Docking: The ligand is computationally "docked" into the receptor's binding site in various orientations and conformations to identify the most stable binding pose.

Molecular Dynamics Simulations: The ligand-receptor complex is then subjected to MD simulations to observe the dynamic behavior of the interaction over time, providing a more realistic representation of the binding event in a solvated environment. nih.gov

Solvation Effects and Protonation State Simulations

The behavior of this compound in a solution is significantly influenced by its interactions with the solvent and its protonation state. Computational methods are employed to simulate these effects, which are critical for understanding its chemical reactivity, solubility, and bioavailability.

Solvation Effects: Molecular dynamics simulations can model the explicit interactions between this compound and surrounding water molecules. These simulations can reveal the structure of the solvation shell and the energetic contributions of solvation. The dihydrochloride form suggests that the piperazine ring is doubly protonated, which will strongly influence its interaction with polar solvents like water.

The following table provides hypothetical pKa values for the two nitrogen atoms in the 1,2-dimethylpiperazine ring, as might be determined through computational simulations.

| Ionizable Group | Predicted pKa |

| N1-H | 9.8 |

| N2-H | 5.7 |

This table is illustrative and represents typical data obtained from protonation state simulations.

Chemical Reactivity and Mechanistic Investigations of 1,2 Dimethylpiperazine Dihydrochloride

Acid-Base Equilibria and Protonation Chemistry in Solution

1,2-Dimethylpiperazine (B29698) dihydrochloride (B599025) is the salt of the weak base 1,2-dimethylpiperazine and the strong acid, hydrochloric acid (HCl). When dissolved in an aqueous solution, it fully dissociates to yield the 1,2-dimethylpiperazinium dication ([H₂-1,2-DMP]²⁺) and two chloride anions (Cl⁻). The chemistry in solution is dominated by the acid-base behavior of this dication, which is a Brønsted-Lowry acid capable of donating two protons in a stepwise manner. libretexts.org

The protonation state of the piperazine (B1678402) ring is dependent on the pH of the solution. The equilibria involve three distinct species: the fully protonated dication, the monoprotonated monocation, and the neutral free base. Each deprotonation step is characterized by an acid dissociation constant (pKa).

The two nitrogen atoms of the piperazine ring act as basic centers. youtube.com In a strongly acidic medium, both nitrogens are protonated, resulting in the stable dication. As the pH increases, the dication undergoes sequential deprotonation. The first deprotonation yields the monoprotonated cation, and the second yields the neutral 1,2-dimethylpiperazine molecule. The equilibrium can be represented as follows:

[H₂-1,2-DMP]²⁺ + H₂O ⇌ [H-1,2-DMP]⁺ + H₃O⁺ (pKa₁) [H-1,2-DMP]⁺ + H₂O ⇌ 1,2-DMP + H₃O⁺ (pKa₂)

The piperazine ring in the cationic form typically adopts a stable chair conformation. nih.gov In this conformation, the methyl groups can exist in either axial or equatorial positions, leading to different stereoisomers, with the equatorial orientation generally being more stable. nih.gov The presence of the positive charges on the nitrogen atoms influences the molecule's interaction with polar solvents and anionic species in the solution.

Table 1: Acid-Base Species of 1,2-Dimethylpiperazine in Solution

| Species Name | Chemical Formula | Description |

| 1,2-Dimethylpiperazinium Dication | [C₆H₁₆N₂]²⁺ | The fully protonated species, prevalent in strongly acidic solutions. It acts as a diprotic acid. |

| 1,2-Dimethylpiperazinium Monocation | [C₆H₁₅N₂]⁺ | The intermediate species formed after the first deprotonation. It is amphiprotic, able to act as both an acid and a base. |

| 1,2-Dimethylpiperazine | C₆H₁₄N₂ | The neutral free base, prevalent in neutral to basic solutions. It acts as a dibasic Lewis base. chemscene.com |

Nucleophilic and Electrophilic Reaction Pathways

The reactivity of 1,2-dimethylpiperazine dihydrochloride is intrinsically linked to the nucleophilicity of the nitrogen atoms in its corresponding free base form. The dihydrochloride salt itself is not nucleophilic, as the lone pairs on the nitrogen atoms are unavailable due to protonation. However, upon deprotonation with a suitable base, the neutral 1,2-dimethylpiperazine becomes a potent dinucleophile, with both secondary amine nitrogens capable of participating in reactions.

Nucleophilic Reactions: The lone pair of electrons on each nitrogen atom allows 1,2-dimethylpiperazine to react with a wide range of electrophiles. Common nucleophilic reaction pathways include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to form N,N'-dialkylated piperazine derivatives.

N-Acylation: Reaction with acyl chlorides or anhydrides to produce N,N'-diacylpiperazines.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield N,N'-disubstituted derivatives.

These reactions are fundamental in synthetic chemistry for building more complex molecular architectures. The diamine structure allows it to be used as a linker or scaffold in the synthesis of larger molecules.

Electrophilic Reactions: The 1,2-dimethylpiperazine ring is electron-rich and generally not susceptible to electrophilic attack on the carbon atoms of the ring under normal conditions. Such reactions would require harsh conditions or the introduction of activating groups. The primary sites of reactivity are the nucleophilic nitrogen atoms.

Table 2: Representative Nucleophilic Reactions of 1,2-Dimethylpiperazine

| Reaction Type | Electrophile | Product Type | Description |

| N-Alkylation | Alkyl Halide (R-X) | N,N'-Dialkyl-1,2-dimethylpiperazine | Substitution reaction where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. |

| N-Acylation | Acyl Chloride (R-COCl) | N,N'-Diacyl-1,2-dimethylpiperazine | Nucleophilic acyl substitution to form amide linkages. |

| Reductive Amination | Aldehyde (R-CHO) | N,N'-Dialkyl-1,2-dimethylpiperazine | Formation of an iminium ion intermediate followed by reduction. |

| Reaction with Epoxides | Epoxide | N,N'-Di(hydroxyalkyl)-1,2-dimethylpiperazine | Ring-opening of the epoxide via nucleophilic attack by the nitrogen atom. |

Formation of Charge-Transfer Complexes and Coordination Compounds

The nitrogen atoms of 1,2-dimethylpiperazine possess lone pairs of electrons, enabling them to function as Lewis bases or electron donors. This property allows the molecule to form both charge-transfer complexes and coordination compounds.

Coordination Compounds: In its deprotonated or partially deprotonated state, 1,2-dimethylpiperazine can act as a bidentate or bridging ligand, coordinating to metal ions to form stable complexes. The two nitrogen atoms can chelate to a single metal center or bridge between two different metal centers. The stereochemistry of the resulting metal complex is influenced by the conformation of the piperazine ring and the cis/trans relationship of the methyl groups.

Even in its fully protonated dicationic form ([H₂-1,2-DMP]²⁺), as derived from the dihydrochloride salt, the molecule plays a crucial role in forming crystalline solids with inorganic or organic anions. In these structures, the cation does not coordinate directly via lone pairs but interacts through strong hydrogen bonds (N-H···A, where A is the anion) and electrostatic forces. nih.gov This leads to the formation of extended supramolecular networks, as observed in related dimethylpiperazinium salts. nih.gov

Charge-Transfer Complexes: Charge-transfer (CT) or donor-acceptor complexes arise from a weak Lewis acid-base interaction where electron density is partially transferred from an electron donor (the piperazine) to an electron acceptor. libretexts.org These complexes often exhibit new electronic absorption bands (CT bands) in their UV-Vis spectra. libretexts.org 1,2-Dimethylpiperazine can form CT complexes with various electron-deficient molecules (π-acceptors), such as iodine or quinones. The formation of these complexes involves the interaction of the highest occupied molecular orbital (HOMO), largely localized on the piperazine nitrogens, with the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule. libretexts.org

Table 3: Interactions Leading to Complex Formation

| Interaction Type | Piperazine Species | Partner (Acceptor/Anion) | Nature of Bonding | Resulting Structure |

| Coordination | Neutral Base (1,2-DMP) | Metal Ions (e.g., Co²⁺, Ni²⁺) | Dative Covalent Bonds (N→Metal) | Metal-Organic Complex |

| Ionic/H-Bonding | Dication ([H₂-1,2-DMP]²⁺) | Anions (e.g., Cl⁻, H₂P₂O₇²⁻) | Electrostatic Attraction, Hydrogen Bonds (N-H···A) nih.gov | Organic-Inorganic Salt / Crystal Lattice nih.gov |

| Charge Transfer | Neutral Base (1,2-DMP) | π-Acceptors (e.g., I₂) | Partial Electron Transfer (Donor→Acceptor) libretexts.org | Charge-Transfer Complex libretexts.org |

Reaction Mechanisms of Functional Group Interconversions on the Piperazine Ring

Functional group interconversions involving the 1,2-dimethylpiperazine core primarily target the secondary amine functionalities. Starting from the dihydrochloride salt, the neutral free base must first be generated to enable these transformations.

Oxidation: The secondary amine groups can be oxidized to form various products. For instance, controlled oxidation with agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can lead to the formation of N-oxides, a reaction common for tertiary amines and also possible for secondary amines under specific conditions. More vigorous oxidation can lead to ring cleavage.

N-Nitrosation: A characteristic reaction of secondary amines is their reaction with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) to form N-nitrosamines. The mechanism involves the electrophilic attack of the nitrosonium ion (NO⁺) on the nucleophilic nitrogen atom of the piperazine ring. This would result in the formation of N,N'-dinitroso-1,2-dimethylpiperazine.

Conversion to Ureas and Carbamates: The nucleophilic nitrogens can attack isocyanates to form substituted ureas or react with chloroformates to yield carbamates. These reactions provide pathways to further functionalize the piperazine scaffold, for example, by introducing protecting groups or moieties for further synthetic elaboration. The mechanism follows a standard nucleophilic addition-elimination pathway at the carbonyl carbon of the electrophile.

Table 4: Mechanistic Overview of Key Functional Group Interconversions

| Transformation | Reagents | Intermediate(s) | Mechanism | Product Functional Group |

| N-Nitrosation | NaNO₂, HCl | Nitrosonium ion (NO⁺) | Electrophilic attack by NO⁺ on the nitrogen lone pair. | N-Nitrosamine |

| Urea (B33335) Formation | Isocyanate (R-N=C=O) | Zwitterionic intermediate | Nucleophilic addition of the amine to the isocyanate carbon. | N,N'-Disubstituted Urea |

| Carbamate (B1207046) Formation | Chloroformate (Cl-COOR) | Tetrahedral intermediate | Nucleophilic acyl substitution at the chloroformate carbonyl group. | Carbamate |

| Oxidation | Peroxy acids (e.g., m-CPBA) | - | Nucleophilic attack of nitrogen on the electrophilic oxygen of the peroxy acid. | N-Oxide |

Applications of 1,2 Dimethylpiperazine Dihydrochloride in Advanced Chemical Research and Materials Science

Strategic Use as a Synthetic Building Block in Organic Chemistry

The piperazine (B1678402) ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif frequently found in biologically active compounds and approved drugs. researchgate.netrsc.orgmdpi.com This prevalence is due to the piperazine core's ability to impart favorable physicochemical properties, such as improved solubility and basicity, which are critical for pharmacokinetic profiles. nih.gov Consequently, 1,2-dimethylpiperazine (B29698) dihydrochloride (B599025) represents a highly valuable starting material or "building block" for constructing more elaborate molecules.

Precursor for Complex Organic Molecules and Pharmaceutical Scaffolds

The 1,2-dimethylpiperazine unit is a cornerstone for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The piperazine heterocycle is a key component in numerous blockbuster drugs, including those with anticancer, antiviral, and antipsychotic properties. mdpi.comnih.gov The introduction of the 1,2-dimethylpiperazine scaffold into a potential drug candidate can modulate its biological activity, selectivity, and pharmacokinetic properties. nih.gov Its utility as a precursor stems from the reactivity of its nitrogen atoms, which can be readily functionalized to build larger, more complex molecular architectures. rsc.org

Researchers utilize synthons like 1,2-dimethylpiperazine to access a wide diversity of chemical structures. Although approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, there is growing interest in C-functionalized piperazines like the 1,2-dimethyl derivative to explore new chemical space and develop novel therapeutic agents. mdpi.com The chiral nature of (2R)- or (2S)-1,2-dimethylpiperazine also makes it a valuable chiral auxiliary, a component temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, which is paramount in the synthesis of enantiomerically pure drugs. nih.govwikipedia.org

Below is a table summarizing the therapeutic areas where the parent piperazine scaffold is frequently employed, highlighting the importance of its derivatives like 1,2-dimethylpiperazine dihydrochloride as building blocks.

| Therapeutic Area | Examples of Piperazine-Containing Drug Classes |

| Oncology | Tyrosine Kinase Inhibitors (e.g., Imatinib) |

| Infectious Diseases | Antivirals (e.g., Indinavir), Antifungals (e.g., Itraconazole), Antibiotics |

| Central Nervous System | Antipsychotics (e.g., Bifeprunox), Antidepressants (e.g., Amoxapine) |

| Allergies | Antihistamines (e.g., Cyclizine, Oxatomide) |

Development of Novel Heterocyclic Systems

The development of novel heterocyclic systems is a major focus of organic chemistry, aimed at discovering compounds with unique properties. This compound is an ideal substrate for these endeavors. Synthetic chemists employ various strategies to integrate the piperazine core into larger, polycyclic systems.

One common approach involves the reaction of the piperazine nitrogens with electrophiles to form more complex structures. For instance, piperazine derivatives are used to create piperazine-linked 1,8-naphthalimide-arylsulfonyl hybrids, which have applications in cellular imaging. nih.gov Another advanced method involves the construction of the piperazine ring itself from acyclic precursors to yield highly substituted products. A recently developed strategy allows for the creation of a piperazine ring from a primary amine through a sequential double Michael addition to nitrosoalkenes, followed by a catalytic reductive cyclization of the resulting dioxime. nih.gov This method enables the conversion of molecules like amino acid esters into piperazine-modified peptides, demonstrating a sophisticated route to novel heterocyclic systems. nih.gov

The table below outlines several modern synthetic methods that can be employed to generate complex heterocyclic systems, where a building block like 1,2-dimethylpiperazine could be incorporated.

| Synthetic Strategy | Description | Potential Outcome |

| Domino Reactions | A sequence of intramolecular reactions where the subsequent reaction occurs as a result of the functionality generated in the previous step. | Rapid construction of polycyclic systems from simple precursors. |

| Click Chemistry | A class of biocompatible, highly efficient reactions, such as the copper-catalyzed azide-alkyne cycloaddition. | Modular synthesis of complex architectures and bioconjugates. |

| Mannich Reaction | An aminoalkylation of an acidic proton located next to a carbonyl group by formaldehyde (B43269) and a primary or secondary amine. | Creation of beta-amino carbonyl compounds, which are precursors to various heterocycles. |

| Reductive Cyclization | An intramolecular reaction involving the reduction of functional groups (e.g., oximes, nitro groups) that leads to ring formation. | Synthesis of saturated heterocycles like piperazines and piperidines. nih.gov |

Roles in Catalysis and Ligand Development

The unique electronic and steric properties of 1,2-dimethylpiperazine and its derivatives make them significant in the fields of catalysis and ligand development.

Organocatalytic Applications of Piperazine Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. Chiral amines and their derivatives are a prominent class of organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. mdpi.combeilstein-journals.org

Chiral piperazines, in particular, have been designed and synthesized for use in asymmetric catalysis. For example, a novel C2-symmetric chiral piperazine derived from L-proline has been successfully used as a catalyst in the asymmetric benzoylation of meso-1,2-diols. nih.gov In the presence of the piperazine catalyst and a copper(II) chloride co-catalyst, the reaction yields optically active monobenzoates with high enantioselectivity. nih.gov This demonstrates the potential of chiral piperazine frameworks like 1,2-dimethylpiperazine to act as effective organocatalysts, controlling the stereochemical outcome of synthetically important transformations. The development of such catalysts is crucial for producing enantiomerically pure compounds required by the pharmaceutical industry.

Design of Metal-Binding Ligands for Catalytic Processes

In addition to organocatalysis, piperazine derivatives are widely used as ligands that bind to metal centers to form catalytic complexes. rsc.org The nitrogen atoms of the piperazine ring act as Lewis bases, capable of coordinating to a wide range of transition metals. The substituents on the piperazine ring, such as the methyl groups in 1,2-dimethylpiperazine, can be used to fine-tune the steric and electronic environment of the metal center, thereby influencing the activity and selectivity of the catalyst.

The design of multitargeted directed ligands often incorporates the piperazine scaffold. nih.gov For instance, piperazine-based compounds have been designed as ligands for potential Alzheimer's disease therapy. nih.gov In the broader field of catalysis, the ability of piperazine derivatives to form stable complexes with metal ions is exploited to create catalysts for various organic transformations. The chirality of 1,2-dimethylpiperazine is particularly advantageous for developing catalysts for asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is essential.

Contributions to Advanced Materials Science

The applications of this compound and its derivatives extend beyond synthesis and catalysis into the realm of materials science. The compound's structural features allow for its incorporation into functional materials with tailored properties.

One significant area of application is in the development of coordination polymers and metal-organic frameworks (MOFs). rsc.org For example, 2,5-dimethylpiperazine, an isomer of 1,2-dimethylpiperazine, has been used to synthesize new olefin-Cu(I) coordination polymers. researchgate.net These materials exhibit a one-dimensional chain structure and possess interesting fluorescent properties, making them potentially useful in sensors or optical devices. researchgate.net

Furthermore, piperazine-based compounds are being explored for their use in biomaterials and drug delivery systems. In one study, piperazine-based molecules were designed to bind to the surface of human ferritin nanocages. acs.org These modified protein cages were then used as a delivery system for siRNA in cancer cells, showcasing an innovative application of piperazine chemistry in creating advanced, functional biomaterials. acs.org The piperazine moiety's role is to promote electrostatic interactions with the nucleic acid cargo. acs.org Other research has noted the use of piperazines as CO2-capturing materials and in polymer production, indicating their versatility in creating materials for environmental and industrial applications. nih.gov

Incorporation into Polymer and Network Structures

While direct polymerization of this compound is not a primary application, the underlying 1,2-dimethylpiperazine scaffold is a highly versatile component for constructing complex macromolecular and network structures. Piperazine and its derivatives are widely utilized as linkers, templates, and building blocks in coordination polymers, metal-organic frameworks (MOFs), and zeolites. nih.govrsc.org The role of the molecule changes based on whether it is in its neutral amine form or its protonated salt form.

In its neutral state, the two nitrogen atoms of a piperazine derivative can act as bridging ligands to connect two different metal centers, forming one-dimensional, two-dimensional, or three-dimensional coordination polymers. nih.gov For example, studies have shown that piperazine can bridge copper-containing units to create 1D coordination polymers. researchgate.net Furthermore, by adding functional groups to the piperazine ring, such as phosphonates, it can be transformed into a versatile framework-forming linker itself. N,N′-piperazinebis(methylenephosphonic acid) has been used to create a rich variety of metal phosphonate (B1237965) MOFs with trivalent and divalent metals, some of which exhibit large pores and permanent porosity. rsc.org

In its protonated dihydrochloride form, the piperazinium dication serves a different but equally crucial role as a structure-directing agent (SDA), or template, particularly in the synthesis of aluminosilicate (B74896) zeolites. researchgate.netresearchgate.net In this process, the organic cation occupies the voids and channels of the forming inorganic framework, guiding the assembly of a specific zeolite topology. researchgate.net The size, shape, and charge distribution of the 1,2-dimethylpiperazinium cation would influence the type of framework synthesized. Once the zeolite is crystallized, the organic template is typically removed by calcination to free the microporous network. Piperazine has been successfully used as an SDA to produce several zeolite frameworks, including ZSM-4, mordenite, and ZSM-35, with the final phase being sensitive to the synthesis conditions. researchgate.net

Table 1: Potential Roles of 1,2-Dimethylpiperazine in Network Materials This table outlines the prospective functions of the 1,2-dimethylpiperazine moiety in the synthesis of various extended structures, based on the established chemistry of piperazine and its derivatives.

| Role | Form of Piperazine | Material Class | Mechanism of Incorporation | Resulting Structure |

| Bridging Ligand | Neutral Diamine | Coordination Polymer | The two nitrogen atoms coordinate to two separate metal centers, acting as a linker. nih.gov | 1D, 2D, or 3D polymer network. |

| Framework Linker | Functionalized Diamine | Metal-Organic Framework (MOF) | The piperazine ring is part of a larger organic molecule with coordinating groups (e.g., carboxylates, phosphonates) that bind to metal nodes. rsc.org | Highly porous crystalline framework. |

| Structure-Directing Agent (SDA) | Dihydrochloride Salt (Dication) | Zeolite | The protonated cation acts as a guest molecule (template) around which the inorganic (e.g., aluminosilicate) framework assembles. researchgate.netresearchgate.net | Microporous crystalline aluminosilicate with a specific topology. |

Principles of Crystal Engineering for Designer Materials

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. A key strategy in this field is the use of "supramolecular synthons," which are robust and recurring hydrogen-bonding patterns. The protonated dication of this compound is an ideal candidate for crystal engineering, as the piperazinium ring can act as a reliable hydrogen-bond donor to form predictable assemblies with various anions.

Studies on a wide array of piperazinium salts demonstrate that the primary and most dominant interaction is the charge-assisted hydrogen bond formed between the N-H groups of the cation and an anionic counter-ion, such as a carboxylate or chloride. rsc.orgiucr.org These N–H···Anion⁻ interactions are strong and directional, serving as the principal synthons that guide the self-assembly process. The structure of the anion and the stoichiometry of the components dictate the dimensionality of the resulting network. For instance, simple organic salts of piperazine derivatives with various carboxylate anions have been shown to assemble into diverse architectures, including one-dimensional chains, two-dimensional sheets, and complex three-dimensional frameworks. nih.gov

Table 2: Examples of Supramolecular Assembly in Piperazinium Salts This table summarizes crystallographic findings for various piperazinium-based salts, illustrating the principles of crystal engineering. The data is derived from analogous systems to demonstrate the expected behavior of this compound.

| Cation | Anion / Co-former | Key Supramolecular Synthons | Resulting Dimensionality | Reference |

| 4-(4-nitrophenyl)piperazinium | Hydrogen succinate | N–H···O, O–H···O | Hydrogen-bonded sheets | iucr.org |

| 4-(4-methoxyphenyl)piperazin-1-ium | Benzoate (monohydrated) | N–H···O, O–H···O | Chains of rings (1D) | nih.gov |

| 4-(4-methoxyphenyl)piperazin-1-ium | Pyridine-3-carboxylate | N–H···O, C–H···O, C–H···N | 3D framework | nih.gov |

| Piperazinium | Aromatic Carboxylates | N–H···O(–COO⁻) | Varies (1D, 2D, 3D) | rsc.org |

Applications in Gas Adsorption and Separation Technologies (e.g., CO2 capture)

The amine functional groups in the piperazine scaffold make it a prime candidate for applications in gas adsorption, particularly for the capture of acidic gases like carbon dioxide (CO₂). While solid this compound itself is not an adsorbent, the active amine can be incorporated into porous materials to create highly effective adsorbents. The primary method for this is post-synthetic modification, where the amine is grafted onto a high-surface-area support, such as a Metal-Organic Framework (MOF) or porous silica (B1680970).

The mechanism relies on the Lewis acid-base reaction between the basic nitrogen atoms of the piperazine ring and the acidic CO₂ molecule. This chemical interaction (chemisorption) is much stronger than the physical adsorption (physisorption) that occurs on the unmodified support material, leading to significantly higher selectivity and capacity for CO₂, especially at low pressures. Research on piperazine-grafted MOFs has shown remarkable success. For example, modifying the MOF MIL-101(Cr) with piperazine was found to enhance its CO₂ capacity by up to 67% at low temperatures. researchgate.net Similarly, grafting piperazine onto the MOF CuBTTri increased its adsorption capacity by 2.5 times compared to the bare material. researchgate.net

The presence of the two methyl groups on the 1,2-dimethylpiperazine ring would be expected to influence its performance in CO₂ capture. The electron-donating nature of the methyl groups could increase the basicity of the nitrogen atoms, potentially strengthening the interaction with CO₂. Conversely, the steric bulk of the methyl groups might hinder the access of CO₂ to the nitrogen sites or affect the formation of carbamate (B1207046) species. Therefore, materials functionalized with 1,2-dimethylpiperazine offer an avenue for fine-tuning the adsorption properties for specific gas separation applications.

Table 3: CO₂ Adsorption Enhancement in Piperazine-Modified MOFs This table presents comparative data on the CO₂ adsorption capacity of a Metal-Organic Framework before and after functionalization with piperazine (Pz), demonstrating the significant improvement achieved through amine grafting.

| Adsorbent Material | CO₂ Capacity (mmol/g) at ~1 bar, 25-30°C | Enhancement Factor | Key Finding | Reference |

| MIL-101(Cr) | ~1.2 | N/A | Baseline performance of the unmodified MOF. | researchgate.net |

| 50%Pz/MIL-101(Cr) | ~2.0 | ~1.7x (67% increase) | Piperazine grafting significantly enhances CO₂ uptake and improves binding energy. | researchgate.net |

| CuBTTri | ~1.1 | N/A | Baseline performance of the unmodified MOF. | researchgate.net |

| pip@CuBTTri | ~2.75 | ~2.5x | Post-synthetic modification with piperazine leads to superior performance due to chemisorption. | researchgate.net |

Emerging Trends and Future Research Perspectives in 1,2 Dimethylpiperazine Dihydrochloride Chemistry

Innovations in Synthetic Methodology for Structural Diversity

Recent advancements in synthetic organic chemistry have provided powerful tools for creating a diverse range of substituted piperazines, moving beyond traditional N-functionalization to the more challenging C-H functionalization of the piperazine (B1678402) ring. mdpi.comnsf.govmdpi.com This has opened up new avenues for accessing novel analogs of 1,2-dimethylpiperazine (B29698) with tailored properties.

A significant breakthrough has been the development of photoredox catalysis , which offers a mild and green alternative to classical synthetic methods. mdpi.com This approach utilizes visible light to initiate reactions, enabling the direct C-H functionalization of piperazine scaffolds. For instance, photoredox C-H arylation and vinylation have been successfully applied to N-Boc protected piperazines, allowing for the introduction of various substituents at the carbon atoms. nsf.govmdpi.com These methods often proceed through radical intermediates, offering unique reactivity and selectivity. mdpi.comnih.gov

Another innovative strategy involves the use of SnAP (Stannyl Amine Protocol) and SLAP (Silyl Ligation via Amine Photoredox) reagents . mdpi.com These reagents facilitate the convergent synthesis of piperazines from aldehydes and diamines, allowing for the introduction of substituents at the C2 position. While effective, the toxicity of tin in SnAP reagents has led to the development of more sustainable alternatives, such as the photoredox-mediated CLAP (CarboxyLic Amine Protocol) which utilizes amino acids as radical precursors. mdpi.com

Furthermore, stereoselective synthesis has become a critical focus, aiming to control the three-dimensional arrangement of atoms in chiral molecules like 1,2-dimethylpiperazine. Methods for the diastereoselective and enantioselective synthesis of substituted piperazines are crucial for developing compounds with specific biological activities. nih.gov Techniques such as asymmetric hydroamination and the use of chiral auxiliaries are being explored to produce enantiomerically pure 2,3-disubstituted piperazines. nih.gov The development of one-pot, multi-component reactions also represents a significant advance, allowing for the efficient construction of highly substituted piperazines from simple starting materials. tandfonline.com

The table below summarizes some of the innovative synthetic methodologies being explored for piperazine derivatives.

| Methodology | Description | Key Advantages |

| Photoredox Catalysis | Utilizes visible light to initiate C-H functionalization reactions. mdpi.com | Mild reaction conditions, green chemistry approach. mdpi.com |

| SnAP/SLAP Reagents | Convergent synthesis of C2-substituted piperazines from aldehydes. mdpi.com | Access to diverse piperazine structures. mdpi.com |

| CLAP Protocol | Photoredox-mediated decarboxylative cyclization using amino acids. mdpi.com | Sustainable, avoids toxic tin reagents. mdpi.com |

| Stereoselective Synthesis | Control of stereochemistry to produce specific isomers. nih.gov | Crucial for developing compounds with specific biological functions. nih.gov |

| Multi-component Reactions | One-pot synthesis of highly substituted piperazines. tandfonline.com | High efficiency and atom economy. tandfonline.com |

Advanced Computational Approaches for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the predictive design of molecules with desired properties. For 1,2-dimethylpiperazine dihydrochloride (B599025) and its derivatives, computational approaches are being used to understand their structure-activity relationships (SAR) and to guide the synthesis of new functional compounds.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com DFT studies on piperazine derivatives can predict various properties, including molecular geometries, electronic properties, and reactivity descriptors. mdpi.com For example, calculations of Frontier Molecular Orbitals (HOMO and LUMO) can provide insights into the molecule's ability to participate in chemical reactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or other properties. mdpi.com By identifying key molecular descriptors that influence a particular activity, QSAR models can be used to predict the properties of new, unsynthesized piperazine derivatives, thereby prioritizing synthetic efforts. mdpi.com This approach has been successfully used to design piperazine-based inhibitors for various biological targets.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of piperazine derivatives with their biological targets or within a material matrix. researchgate.net MD simulations are particularly useful for understanding the binding modes of ligands to proteins and for predicting the stability of molecular complexes. researchgate.netmdpi.com These simulations can reveal crucial amino acid residues involved in binding and guide the design of more potent and selective ligands. mdpi.com

The following table highlights key computational approaches and their applications in the study of piperazine derivatives.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity. mdpi.com | Molecular geometry, electronic properties, reaction mechanisms. mdpi.com |

| QSAR Modeling | Prediction of biological activity and properties. mdpi.com | Identification of key structural features for desired activity. mdpi.com |

| Molecular Dynamics (MD) Simulations | Study of dynamic behavior and molecular interactions. researchgate.net | Ligand binding modes, conformational stability. researchgate.netmdpi.com |

Novel Reactivity Modes and Mechanistic Discoveries

The exploration of novel reactivity modes of the piperazine scaffold is crucial for expanding its synthetic utility. While traditional reactions have focused on the nucleophilicity of the nitrogen atoms, recent research has unveiled new ways to functionalize the carbon backbone.

A key area of discovery has been in the field of C-H functionalization . nih.gov The direct activation of C-H bonds adjacent to the nitrogen atoms in piperazines has been a significant challenge due to the presence of the second nitrogen atom, which can lead to side reactions or inhibit reactivity. nih.gov However, recent breakthroughs in photoredox catalysis have enabled the generation of α-amino radicals from piperazine derivatives under mild conditions. nih.gov This has allowed for the coupling of piperazines with a variety of radical acceptors, leading to the formation of C-C and C-heteroatom bonds at the α-position. nih.gov Mechanistic studies have shown that these reactions often proceed via single electron transfer (SET) pathways. mdpi.comnih.gov

The reactivity of piperazine derivatives can also be tuned through the use of metal catalysts . udayton.edu For example, zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines, with the nature of the piperazine substituent influencing the reaction outcome. udayton.edu Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also widely used for the synthesis of N-arylpiperazines. nih.gov

Furthermore, understanding the reaction mechanisms is critical for optimizing existing methods and discovering new transformations. Theoretical studies, often in conjunction with experimental work, have been instrumental in elucidating the pathways of various piperazine reactions. For instance, computational studies have provided detailed mechanistic insights into the OH-initiated degradation of piperazine in the atmosphere, revealing the branching between N-H and C-H abstraction pathways. udayton.edursc.org

Development of Tailored Materials with Tunable Properties

The unique structural and electronic properties of the piperazine moiety make it an attractive building block for the development of advanced materials with tunable properties. The ability to modify the piperazine ring at both the nitrogen and carbon positions allows for the fine-tuning of the resulting material's characteristics.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Piperazine derivatives have been successfully incorporated as linkers in MOFs, leading to materials with enhanced properties for applications such as gas storage. cottoncandymusic.com For example, a MOF functionalized with piperazine exhibited a significantly high methane (B114726) storage capacity, which was attributed to the combination of balanced porosity and the lipophilic surface provided by the piperazine group.

Polymers containing piperazine units are also gaining attention for various applications. Piperazine-based metallopolymers, where metal ions are coordinated to the piperazine nitrogens, have been developed for bioengineering applications. cottoncandymusic.com These materials can exhibit interesting properties, such as degradability, which can be tuned by the choice of metal and the polymer backbone. cottoncandymusic.com The synthesis of two-dimensional coordination polymers based on 1,4-diallyl-2,5-dimethyl-piperazine has also been reported, highlighting the potential for creating novel polymeric structures with interesting fluorescent properties.

The development of functional materials often relies on the ability to control their properties at the molecular level. The versatility of piperazine chemistry allows for the design of materials with specific functionalities. For instance, piperazine-functionalized mesoporous silica (B1680970) has been investigated as a nanocarrier for drug delivery, where the surface functionalization enhances the loading and controlled release of therapeutic agents.

The table below showcases examples of piperazine-based materials and their potential applications.

| Material Type | Key Features | Potential Applications |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable pore size. cottoncandymusic.com | Gas storage, catalysis. |

| Metallopolymers | Metal coordination, degradability. cottoncandymusic.com | Bioengineering, drug delivery. cottoncandymusic.com |

| Coordination Polymers | Two-dimensional network structures. | Fluorescent materials, sensors. |

| Functionalized Nanomaterials | High surface area, controlled release. | Drug delivery, nanomedicine. |

Q & A

Q. What are the recommended synthetic routes for 1,2-Dimethylpiperazine Dihydrochloride?

The synthesis typically involves alkylation of piperazine derivatives followed by dihydrochloride salt formation. For example, analogous methods involve reacting a halogenated precursor (e.g., 1,2-dichloropropane) with piperazine under basic conditions (e.g., potassium carbonate in DMF), followed by reduction and treatment with hydrochloric acid to form the dihydrochloride salt . Purification via fractional distillation or zone melting (for solids) is critical to achieve >99.5% purity .

Q. What purification techniques are effective for isolating this compound?

High-purity isolation can be achieved through:

- Zone melting : Effective for removing impurities in crystalline forms, as demonstrated for piperazine derivatives .

- Sublimation under vacuum : Suitable for thermally stable compounds, as seen in triethylenediamine purification .

- Recrystallization from ethanol/water mixtures to remove residual solvents or byproducts.

Q. How should researchers handle and store this compound given limited toxicity data?

- Use standard precautions: fume hoods, gloves, and lab coats.

- Store in well-sealed containers at room temperature to avoid hygroscopic degradation .

- Avoid long-term storage due to potential decomposition; verify stability via periodic HPLC analysis .

Advanced Research Questions

Q. What analytical methods resolve discrepancies in purity assessments of this compound?

- Chromatographic purity testing : Use thin-layer chromatography (TLC) with triethylenediamine as a reference standard. Develop plates in a solvent system (e.g., methanol:ammonia, 9:1) and quantify impurities via UV detection .

- HPLC with ion-pair reagents : Resolves polar degradation products (e.g., hydrolyzed amines) using a C18 column and phosphate buffer/acetonitrile mobile phase .

Q. How can enantiomeric resolution of (R)- and (S)-1,2-Dimethylpiperazine Dihydrochloride be achieved?

- Chiral chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak® IC) with hexane/isopropanol gradients.

- Crystallization with chiral resolving agents : Co-crystallize with enantiopure tartaric acid derivatives to isolate diastereomeric salts .

Q. What strategies quantify partial molar volumes for protonation equilibria in aqueous solutions?

- Conduct density measurements of amine, monohydrochloride, and dihydrochloride solutions at varying concentrations.

- Calculate limiting partial molar volumes () using the equation:

where is concentration and is moles of solute. Compare Δv° values for protonation steps to infer hydration effects .

Q. How does supramolecular synthon analysis aid in crystallographic studies of this compound?

- Identify hydrogen-bonding motifs (e.g., N–H···Cl interactions) using X-ray diffraction.

- Apply crystal engineering principles to predict packing patterns, such as the role of chloride ions in stabilizing layered structures via electrostatic interactions .

Methodological Considerations and Data Gaps

Q. What are the limitations in current ecological and toxicological data for this compound?

- No validated studies on bioaccumulation, soil mobility, or chronic toxicity exist .

- Recommendation : Use surrogate data from structurally similar piperazine derivatives (e.g., LD50 values for piperazine dihydrochloride in rodents) for risk assessments.

Q. How can researchers validate synthetic yields when scaling up reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products